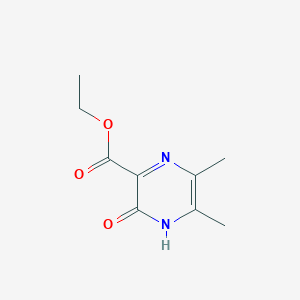![molecular formula C9H7NO2 B13679121 5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
5-Methylbenzo[c]isoxazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylbenzo[c]isoxazole-3-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[c]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysts and microwave-assisted synthesis, are likely to be employed to ensure sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylbenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
5-Methylbenzo[c]isoxazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 5-Methylbenzo[c]isoxazole-3-carbaldehyde is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects .
Comparaison Avec Des Composés Similaires
- 3-Methylbenzo[c]isoxazole
- 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole
- Sulfamethoxazole
- Muscimol
- Ibotenic acid
Comparison: 5-Methylbenzo[c]isoxazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it offers a unique combination of reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
5-methyl-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-2-3-8-7(4-6)9(5-11)12-10-8/h2-5H,1H3 |
Clé InChI |
MBDZFNPSGFNCJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(ON=C2C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)
![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)
![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)



![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)



![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)
![5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679107.png)

